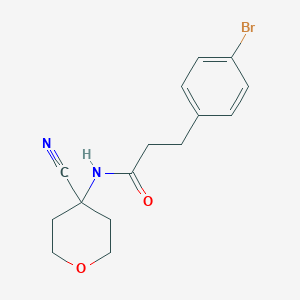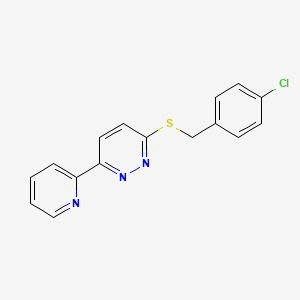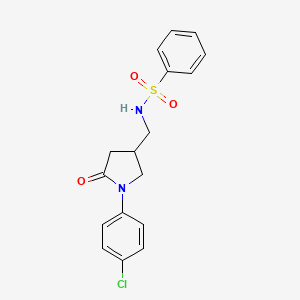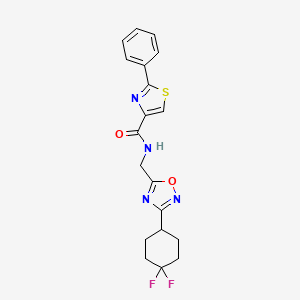
3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide is a useful research compound. Its molecular formula is C15H17BrN2O2 and its molecular weight is 337.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Research has shown that compounds like "3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide" can be synthesized through innovative methods, which are significant for creating pharmaceutical intermediates. For example, electrophilic cyanation of aryl and heteroaryl bromides has been utilized for synthesizing various benzonitriles, highlighting the importance of such compounds in pharmaceutical synthesis (Anbarasan, Neumann, & Beller, 2011).
Pharmaceutical Intermediates
The synthesis and molecular structure analysis of similar bromophenyl compounds demonstrate their utility as intermediates in developing fluorescent ATRP (Atom Transfer Radical Polymerization) initiators, which are crucial for polymerization processes in materials science (Kulai & Mallet-Ladeira, 2016). This highlights the role of such compounds in advancing polymer chemistry.
Herbicidal Activity
Compounds structurally related to "this compound" have been evaluated for their herbicidal activity, providing insights into their potential use in agricultural chemistry. The crystal structure and activity of specific propanamide derivatives against weeds underscore the diverse applications of these chemicals beyond pharmaceuticals (Liu et al., 2008).
Antimicrobial Agents
Research into substituted phenyl azetidines, which share a bromophenyl component, suggests potential antimicrobial applications. Such studies contribute to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Doraswamy & Ramana, 2013).
Antifungal Applications
The antifungal properties of certain halogenated phenyl derivatives, including those similar to "this compound," have been explored. These studies reveal the potential of such compounds to serve as novel treatments against fungal pathogens, emphasizing the importance of halogenation in enhancing biological activity (Buchta et al., 2004).
Material Science
In materials science, the creation of polyurethane-based aryl cyanate ester resin from compounds containing bromophenyl groups illustrates their utility in developing high-performance polymers with enhanced adhesion and impact resistance (Pazhanikumar, Sivasankar, & Sugumaran, 2007).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-N-(4-cyanooxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOVEYSPLSSGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)

![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
![benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate](/img/structure/B2701881.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2701884.png)




![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2701895.png)
![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)
